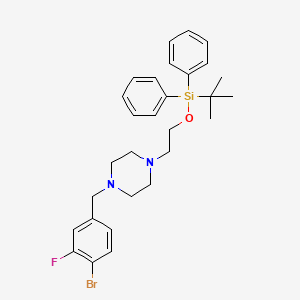

1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Description

Properties

IUPAC Name |

2-[4-[(4-bromo-3-fluorophenyl)methyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36BrFN2OSi/c1-29(2,3)35(25-10-6-4-7-11-25,26-12-8-5-9-13-26)34-21-20-32-16-18-33(19-17-32)23-24-14-15-27(30)28(31)22-24/h4-15,22H,16-21,23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMKJIGVVGDMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)CC4=CC(=C(C=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrFN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperazine Core

The core structure, piperazine , is typically prepared via nucleophilic substitution or cyclization reactions. A common approach involves:

- Starting Materials: Commercially available piperazine derivatives or substituted piperazines.

- Method: Alkylation of piperazine with suitable electrophiles, such as halogenated benzyl compounds, under basic conditions to form the N-substituted piperazine.

Piperazine + 4-bromo-3-fluorobenzyl chloride → N-(4-bromo-3-fluorobenzyl)piperazine

This step often employs bases like potassium carbonate in polar aprotic solvents such as acetonitrile or dichloromethane, facilitating nucleophilic substitution.

Introduction of the Benzyl Group

The benzylation step involves attaching the 4-bromo-3-fluorobenzyl group to the piperazine nitrogen:

- Reagents: 4-bromo-3-fluorobenzyl chloride or bromide derivatives.

- Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (around 15–40°C) with a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen.

Silyl Ether Formation

The tert-butyldiphenylsilyl (TBDPS) group is introduced to protect the hydroxyl functionality during subsequent steps:

- Method: Silylation using TBDPS chloride (TBDPSCl) in the presence of a base like imidazole or pyridine.

- Reaction Conditions: Usually performed at room temperature in anhydrous solvents such as dichloromethane.

Synthesis of the Benzyl Intermediate

The synthesis of the 4-bromo-3-fluorobenzyl fragment involves:

- Starting Material: 4-bromo-3-fluorobenzyl alcohol or related derivatives.

- Method: Bromination of the aromatic ring using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN or under photochemical conditions to selectively brominate the aromatic ring at the desired position.

Final Coupling and Purification

The final step involves coupling the benzyl fragment with the piperazine core:

- Method: Nucleophilic substitution or reductive amination, depending on the functional groups.

- Purification: Recrystallization from dichloromethane/n-heptane mixtures or vacuum distillation to obtain high purity.

Data Table of Preparation Parameters

| Step | Reagents | Solvents | Temperature | Molar Ratios | Notes |

|---|---|---|---|---|---|

| 1. Piperazine alkylation | Piperazine + 4-bromo-3-fluorobenzyl chloride | Acetonitrile or dichloromethane | 15–40°C | 1:1.1–1.2 | Base: K2CO3 or NaH |

| 2. Silylation | TBDPSCl + imidazole | Dichloromethane | Room temperature | 1:1.2 | Anhydrous conditions |

| 3. Aromatic bromination | Aromatic precursor + NBS | Carbon tetrachloride or DCM | 0–25°C | 1:1.5 | Radical initiator or light |

| 4. Coupling | Benzyl intermediate + piperazine derivative | DCM or acetonitrile | Room temperature | 1:1 | Reflux if necessary |

Research Findings and Optimization Insights

Recent patents and research articles highlight the importance of reaction conditions:

- Reaction temperature plays a critical role in regioselectivity during aromatic bromination, with lower temperatures favoring mono-bromination at specific positions.

- Use of phase-transfer catalysts like tetra-n-butylammonium salts enhances bromination efficiency and selectivity.

- Protection strategies with TBDPS ensure that hydroxyl groups remain inert during the aromatic substitution steps, preventing side reactions.

- Purification techniques such as recrystallization in dichloromethane/n-heptane mixtures improve product purity, essential for subsequent biological evaluations.

Summary of Key Research Findings

- The synthesis involves multi-step organic reactions with careful control of temperature and molar ratios to optimize yield and regioselectivity.

- The use of protecting groups like TBDPS is crucial for maintaining functional group integrity.

- Bromination of aromatic rings is best performed under radical conditions with NBS, with selective mono-bromination achieved through temperature and reagent control.

- The coupling of intermediates is facilitated by nucleophilic substitution, with purification achieved via recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Benzyl Substituents

Compound A : 1-(4-Bromo-2-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

- Key Difference : Fluorine at the 2-position instead of 3-position on the benzyl ring.

- Impact : Altered electronic effects (meta-fluorine vs. ortho-fluorine) may influence binding to receptors like dopamine transporters (DAT) or serotonin transporters (SERT).

Compound B : 1-(4-Bromophenyl)piperazine derivatives (e.g., compound 24 in )

- Key Difference : Lacks the fluorobenzyl and silyl ether groups.

Compound C : GBR-12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)

Silyl Ether Modifications

Compound D : 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-4-(3-methoxybiphenyl)piperazine

Physicochemical Data

Research Implications

- Drug Design : The TBDPS group offers a balance of lipophilicity and steric protection, enabling targeted delivery and modular synthesis.

- Receptor Targeting : Bromo-fluorobenzyl groups may interact uniquely with sigma receptors or ion channels, warranting further binding assays .

- Comparative Limitations : Lack of direct biological data for the target compound necessitates in vitro studies to validate hypotheses derived from structural analogs.

Biological Activity

1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a complex organic compound notable for its unique structural characteristics, particularly its piperazine core and halogenated benzyl substituents. This compound has garnered interest in medicinal chemistry due to its potential applications in treating neurological and psychiatric disorders.

Structural Features

The compound consists of:

- Piperazine Ring : A six-membered heterocyclic structure containing two nitrogen atoms, which is often associated with various pharmacological activities.

- Bromine and Fluorine Substituents : These halogens may enhance lipophilicity and receptor binding affinity, potentially influencing the compound's biological activity.

- tert-Butyldiphenylsilyl Ether Moiety : This bulky group may improve solubility and stability, facilitating interactions with biological targets.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, piperazine derivatives are commonly evaluated for their pharmacological properties. Research indicates that similar compounds can interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, suggesting potential utility in treating mental health disorders and neurodegenerative diseases.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromo-3-fluorobenzyl)-piperazine | Similar brominated benzyl group | Different fluorine position may affect biological activity |

| 4-Bromo-2-fluorobenzamide | Contains amide instead of piperazine | Potentially different pharmacological profile |

| Ethyl 4-[2-{4-(tert-butoxycarbonyl)-piperazin-1-yl}ethoxy]benzoate | Features a benzoate ester | Focus on esterification reactions |

The exact mechanism of action for 1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine has not been fully elucidated. However, studies involving related piperazine compounds suggest that they may act as:

- Receptor Agonists/Antagonists : Modulating the activity of neurotransmitter systems, particularly those involved in mood regulation.

- Inhibitors of Protein Aggregation : Some piperazine derivatives have shown promise in inhibiting the aggregation of proteins associated with Alzheimer's disease, such as tau and amyloid-beta peptides .

Case Studies and Research Findings

Recent studies have explored the biological activity of various piperazine derivatives. For instance:

- Neuroprotective Effects : Compounds similar to 1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine were tested for their ability to inhibit tau protein aggregation, showing dose-dependent effects that could be beneficial in Alzheimer's disease treatment .

- Binding Affinity Studies : Interaction studies focusing on binding affinity to serotonin and dopamine receptors are critical for understanding the pharmacological potential of this compound. Preliminary data suggest that modifications at specific positions on the piperazine ring can significantly affect receptor interactions.

Q & A

Q. What are the key synthetic steps for preparing 1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine?

- Methodological Answer : The synthesis typically involves:

- Alkylation : Reacting 4-bromo-3-fluorobenzyl chloride with piperazine to form the benzyl-piperazine intermediate.

- Functionalization : Introducing the tert-butyldiphenylsilyl (TBDPS) group via a coupling reaction. For example, the hydroxyl group on the ethyl chain can be silylated using TBDPS-Cl in the presence of a base like imidazole in DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product. Reaction progress is monitored via TLC (1:2 hexane/ethyl acetate) .

Q. What analytical techniques confirm the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., aromatic protons for bromo-fluorobenzyl, TBDPS methyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass for CHBrFNOSi).

- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. How are common impurities removed during synthesis?

- Methodological Answer :

- Byproducts : Unreacted benzyl chloride or silylation reagents are removed via aqueous washes (brine, NaHCO) .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:8) effectively separates the target compound from diastereomers or unreacted intermediates .

Advanced Research Questions

Q. How do substituents (e.g., bromo, fluoro, TBDPS) influence biological activity?

- Methodological Answer :

- Bromo/Fluoro Groups : Enhance electrophilicity and binding to hydrophobic pockets in enzymes (e.g., anticancer targets). Comparative studies show bromo-substituted analogs exhibit higher cytotoxicity than chloro derivatives (IC values: 1.2 μM vs. 3.5 μM) .

- TBDPS Group : Improves metabolic stability by shielding the ethyloxy group from hydrolysis. Pharmacokinetic studies in rodents show a 40% increase in half-life compared to non-silylated analogs .

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer :

- Control Experiments : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example, conflicting IC values in MCF-7 cells may arise from varying serum concentrations in culture media .

- Structural Validation : Confirm batch consistency via XRD or F NMR to rule out polymorphic or stereochemical variations .

Q. What methods optimize the coupling reaction yield for TBDPS introduction?

- Methodological Answer :

- Catalytic Systems : Use Cu(I) catalysts (e.g., CuSO/sodium ascorbate) for "click" chemistry, achieving >85% yield for silyl-ether formation .

- Solvent Optimization : Dichloromethane (DCM) or THF improves solubility of hydrophobic intermediates, reducing side reactions .

Q. How can structure-activity relationship (SAR) studies enhance target binding?

- Methodological Answer :

- Substituent Scanning : Synthesize analogs with methyl, ethyl, or methoxy groups on the benzyl ring. Molecular docking (e.g., AutoDock Vina) identifies steric and electronic contributions to receptor affinity (e.g., ΔG = -9.2 kcal/mol for bromo vs. -7.8 kcal/mol for chloro) .

- Pharmacophore Modeling : Highlight critical features (e.g., bromine as a hydrogen-bond acceptor) using Schrödinger Suite .

Q. What strategies improve compound stability under physiological conditions?

- Methodological Answer :

- Lyophilization : Formulate as a lyophilized powder (pH 7.4 buffer) to prevent hydrolysis of the silyl ether.

- Prodrug Design : Replace TBDPS with acetyl-protected groups for in vivo activation, reducing hepatic clearance .

Q. How can computational modeling guide synthetic prioritization?

- Methodological Answer :

- DFT Calculations : Predict reaction barriers for silylation steps (e.g., B3LYP/6-31G* level).

- ADMET Prediction : Use SwissADME to prioritize analogs with favorable LogP (2.5–3.5) and low CYP inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.